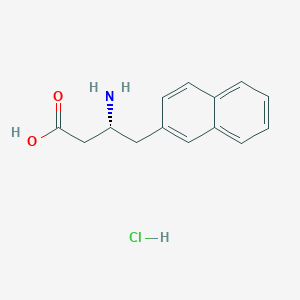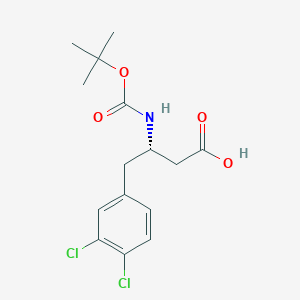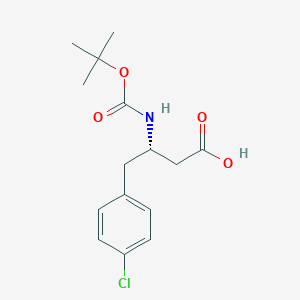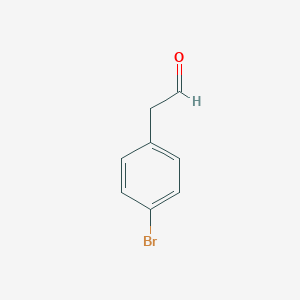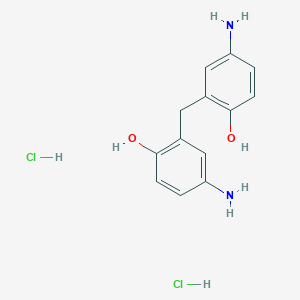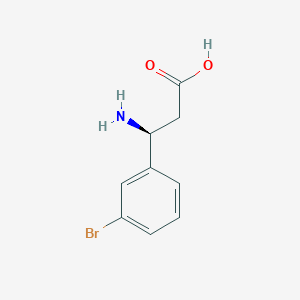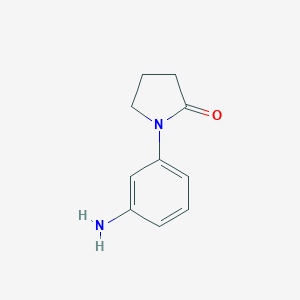
1-(3-Aminophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
“1-(3-Aminophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is a useful research chemical .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones, which includes “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “1-(3-Aminophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to an aminophenyl group .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a cascade of reactions starting from N-substituted piperidines . The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“1-(3-Aminophenyl)pyrrolidin-2-one” is a solid compound . It has a molecular formula of C10H12N2O, an average mass of 176.215 Da, and a monoisotopic mass of 176.094955 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including 1-(3-Aminophenyl)pyrrolidin-2-one, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
These compounds have also shown anticancer activity . This suggests that they could be used in the development of novel anticancer therapies.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have demonstrated anti-inflammatory properties . This could make them useful in the treatment of inflammatory diseases.
Antidepressant Activity
These compounds have been found to have antidepressant effects . This suggests potential applications in the treatment of mood disorders.
Anticonvulsant Activity
Pyrrolidin-2-one derivatives have shown anticonvulsant activity . This could make them candidates for the development of new treatments for epilepsy and other seizure disorders.
Anti-HCV Activity
These compounds have demonstrated activity against the Hepatitis C virus (HCV) . This suggests potential applications in antiviral therapy.
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids have a wide range of pharmacological activities and are used in many different areas of medicine.
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These compounds have important applications in medicinal chemistry.
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
Pyrrolones and pyrrolidinones, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They are associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGRBIDRBYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350593 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)pyrrolidin-2-one | |
CAS RN |
31992-43-5 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
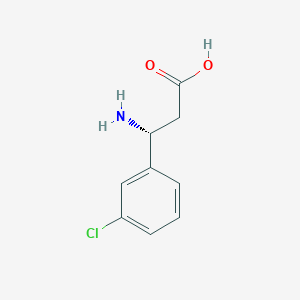

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
